molecular formula C19H21FN2O4S B6542783 4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060242-57-0

4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

カタログ番号: B6542783
CAS番号: 1060242-57-0
分子量: 392.4 g/mol
InChIキー: CWBNEKKZWWSOOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide features a benzene sulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is linked to a para-substituted phenyl group, which is further connected to a morpholine ring via a 2-oxoethyl chain. This structure combines sulfonamide bioisosterism with a morpholine moiety, a common feature in drug design due to its influence on solubility and metabolic stability .

Key structural attributes:

  • Sulfonamide group: Enhances hydrogen bonding and target binding affinity.
  • Fluorine and methyl substituents: Modulate electronic properties and steric effects.
  • Morpholine-oxoethyl chain: Contributes to solubility and pharmacokinetic profiles.

特性

IUPAC Name

4-fluoro-2-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-14-12-16(20)4-7-18(14)27(24,25)21-17-5-2-15(3-6-17)13-19(23)22-8-10-26-11-9-22/h2-7,12,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBNEKKZWWSOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Morpholine Moieties

4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzene-1-sulfonamide (CAS 339103-34-3)
  • Structural Differences : Lacks the 2-methyl group on the benzene ring and has an N-phenyl substitution instead of the para-linked phenyl group in the target compound.
  • However, the N-phenyl substitution could alter metabolic stability compared to the target’s para-substituted phenyl .
N-[5-(2-Morpholin-4-yl-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-2,4-bis(trifluoromethyl)benzenesulfonamide (531550-28-4)
  • Structural Differences : Replaces the benzene ring with a thiadiazole core and introduces trifluoromethyl groups.

Urea and Hydrazide Derivatives with Similar Substituents

1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)
  • Structural Differences : Contains a urea linkage instead of sulfonamide and a piperazine-thiazole system.
  • Implications : The urea group may offer stronger hydrogen bonding, but the bulkier trifluoromethylphenyl substituent could reduce solubility relative to the target’s simpler phenyl group .
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (BD)
  • Structural Differences : Features a benzimidazole-hydrazide core.
  • Implications : The benzimidazole moiety may confer anti-convulsant activity, as seen in related compounds, but the absence of a sulfonamide group limits direct comparison in target binding .

Sulfonamides with Heterocyclic Modifications

2-Fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
  • Structural Differences : Incorporates a pyridazine ring linked to morpholine.
  • Implications : The pyridazine ring’s electron-deficient nature may enhance interactions with aromatic residues in target proteins, differing from the target’s benzene-based electronic profile .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (µM) Metabolic Stability
Target Compound ~420 (est.) 2-Me, 4-F, morpholine-oxoethyl 2.8 15–20 Moderate-High
CAS 339103-34-3 414.46 N-Ph, 4-F, morpholine-oxoethyl 3.1 10–15 Moderate
531550-28-4 527.36 CF3, thiadiazole, morpholine 4.5 <5 Low
Compound 1f 667.9 Urea, piperazine-thiazole, CF3 3.9 2–5 Low-Moderate

Key Observations :

  • The target compound’s methyl and fluorine substituents balance lipophilicity (LogP ~2.8) better than analogs with trifluoromethyl groups (LogP >4).
  • Morpholine-containing derivatives generally exhibit moderate solubility, but bulkier groups (e.g., thiadiazole in 531550-28-4) reduce this property.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。